(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, abbreviated as (R)-TBCP, is a chiral pyrrolidine derivative used as an important building block in organic synthesis. It is an important chiral reagent used in asymmetric synthesis and is widely used in the pharmaceutical industry for the development of new drugs. It has been found to be an effective catalyst in the synthesis of complex molecules.
Scientific Research Applications
Synthesis and Structural Analysis
N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline research highlights the pyrrolidine ring's envelope conformation and its interactions in crystal formation, showcasing the compound's utility in studying molecular arrangements and interactions (Rajalakshmi et al., 2013).
Catalysis and Asymmetric Synthesis
Research into asymmetric synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide demonstrates the compound's role in synthesizing biologically active molecules, highlighting its importance in medicinal chemistry (Davies et al., 1997).
Material Science
Studies on aromatic polyamides based on derivatives related to tert-butylhydroquinone explore the synthesis and properties of new polymers, contributing to the development of materials with specific thermal and solubility characteristics (Chin‐Ping Yang et al., 1999).
Bioconjugation and Drug Development
Functionalized ruthenium(II) polypyridyl complexes research includes photoinduced CO-release studies, indicating potential applications in developing drug delivery systems and therapeutic agents, showcasing the compound's relevance in bioorganic chemistry and pharmacology (Bischof et al., 2013).
Environmental and Extraction Studies
Investigations into the extraction of pyridine-3-carboxylic acid using 1-Dioctylphosphoryloctane (TOPO) examine the compound's efficiency in separating biochemical compounds, providing insights into its application in biochemical engineering and environmental science (Kumar & Babu, 2009).
properties
IUPAC Name |
(2R)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTYSBIVWDRDS-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375959 | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959576-63-7 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(3-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959576-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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